4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile
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Overview
Description
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile is a chemical compound with the molecular formula C16H20N2O3 It is characterized by the presence of a morpholine ring, a benzoyl group, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-tert-butoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction yields 4-(tert-butoxy)benzoylmorpholine.
Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group. This can be achieved by reacting the benzoyl intermediate with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxy)benzoyl]morpholine-3-carbonitrile
- 4-[4-(Ethoxy)benzoyl]morpholine-3-carbonitrile
- 4-[4-(Isopropoxy)benzoyl]morpholine-3-carbonitrile
Uniqueness
4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)21-14-6-4-12(5-7-14)15(19)18-8-9-20-11-13(18)10-17/h4-7,13H,8-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVVHIVXSSWPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N2CCOCC2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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